molecular formula C23H32BNO5S B8227783 N-Isopropyl-N-(4-methoxybenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N-Isopropyl-N-(4-methoxybenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B8227783
M. Wt: 445.4 g/mol
InChI Key: ZTXPLDRVOQCFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-N-(4-methoxybenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronic ester-containing sulfonamide derivative. Its structure comprises a benzenesulfonamide core substituted with an isopropyl group, a 4-methoxybenzyl group on the nitrogen atom, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the meta position of the benzene ring. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronate group’s role as a key intermediate for forming carbon-carbon bonds .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32BNO5S/c1-17(2)25(16-18-11-13-20(28-7)14-12-18)31(26,27)21-10-8-9-19(15-21)24-29-22(3,4)23(5,6)30-24/h8-15,17H,16H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXPLDRVOQCFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N(CC3=CC=C(C=C3)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32BNO5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Isopropyl-N-(4-methoxybenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C20H30BN2O5S\text{C}_{20}\text{H}_{30}\text{B}\text{N}_{2}\text{O}_{5}\text{S}

This structure includes a sulfonamide moiety, which is known for its biological relevance in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Notably, sulfonamides are often investigated for their roles as enzyme inhibitors and their anti-inflammatory properties.

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, similar compounds have shown inhibitory activity against lipoxygenases (LOXs), which are crucial in the metabolism of arachidonic acid and subsequent inflammatory responses .
  • Structure-Activity Relationships (SAR) : The presence of the methoxy group and the dioxaborolane moiety may enhance the compound's binding affinity to target proteins. SAR studies indicate that modifications in these regions can significantly alter biological activity .

1. Inhibition of Lipoxygenases

A study focused on the synthesis and evaluation of benzenesulfonamide derivatives revealed that certain analogs exhibited potent inhibitory activity against 12-lipoxygenase (12-LOX), an enzyme implicated in various diseases including cancer and inflammation. The most potent compounds demonstrated IC50 values in the nanomolar range .

CompoundIC50 (µM)Target Enzyme
Compound A0.3912-LOX
Compound B1.3612-LOX

2. Anti-inflammatory Properties

Another research effort highlighted the anti-inflammatory effects of similar sulfonamide compounds in animal models. These studies showed a reduction in inflammatory markers when treated with compounds structurally related to this compound .

3. Structure-Activity Relationship Studies

Research has demonstrated that variations in the substituents on the benzene rings significantly influence the biological activity of sulfonamide derivatives. For example, modifications at the para position relative to the sulfonamide group have been correlated with increased potency against specific biological targets .

Scientific Research Applications

Synthesis and Chemical Properties

The compound features a sulfonamide moiety linked to a boron-containing dioxaborolane, which is known for its stability and reactivity in organic synthesis. The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. For instance, the incorporation of boron into organic molecules is often facilitated by using boronic acids or boron reagents under specific catalytic conditions.

Anticancer Properties

Research has indicated that compounds containing boron can exhibit significant anticancer activities. N-Isopropyl-N-(4-methoxybenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has been studied for its potential to inhibit tumor growth through various mechanisms:

  • Inhibition of Cell Proliferation : In vitro studies have demonstrated that this compound can reduce the proliferation of cancer cell lines by inducing apoptosis.
  • Mechanism of Action : The presence of the sulfonamide group may enhance the compound's ability to interact with biological targets involved in cancer progression.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Sulfonamides are known for their ability to modulate inflammatory pathways. This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Drug Development

This compound has potential applications in drug development:

  • Phosphodiesterase Inhibition : The compound has been explored as a phosphodiesterase type IV (PDE4) inhibitor, which is relevant in the treatment of respiratory diseases such as asthma and COPD.
  • CNS Activity : Given its structural features, there is interest in evaluating its effects on the central nervous system for possible antidepressant or anxiolytic properties.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

Study ReferenceCompound TestedKey Findings
Boron-containing sulfonamidesShowed significant anticancer activity against various cell lines.
PDE4 inhibitorsHighlighted the role of similar compounds in reducing inflammation and improving respiratory function.
Structural analogsEvaluated for CNS effects with promising results indicating potential antidepressant activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related boronic esters and sulfonamides. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity/Applications Evidence Source
Target Compound C24H33BN2O5S 488.4 (estimated) - Benzenesulfonamide
- N-isopropyl, N-4-methoxybenzyl
- Meta-boronate
Cross-coupling potential; possible drug discovery scaffold N/A
N-(4-Methoxy-3-(dioxaborolan-2-yl)benzyl)-N-methylpropan-2-amine C18H30BNO3 319.25 - Benzylamine
- N-methyl, N-isopropyl
- Para-methoxy, meta-boronate
Lacks sulfonamide; likely used in catalysis or as a synthetic intermediate
N-Isopropyl-N-(4-(dioxaborolan-2-yl)benzyl)propan-2-amine C19H32BNO2 317.3 - Benzylamine
- N-isopropyl groups
- Para-boronate
Boronate at para position; potential for regioselective coupling
4-((N-(5-Cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)methyl)phenyl boronic acid C34H33BFN3O6S 665.5 - Benzofuran-sulfonamide
- Cyclopropyl, fluorophenyl
- Para-boronate
Complex heterocyclic structure; designed for pharmaceutical optimization
4-Methyl-N-(5-(dioxaborolan-2-yl)-2-(trifluoromethyl)benzyl)benzenesulfonamide C20H23BF3NO4S 441.3 - Sulfonamide
- Trifluoromethyl group
- Meta-boronate
Enhanced lipophilicity due to CF3; suited for hydrophobic drug design
N-(4,5-Dimethylisoxazol-3-yl)-N-(methoxymethyl)-2-(dioxaborolan-2-yl)benzenesulfonamide C20H28BN2O6S 443.3 - Isoxazole
- Methoxymethyl
- Ortho-boronate
Unique ortho-substitution; may influence steric effects in coupling reactions

Key Differences and Implications

Sulfonamide Presence : The target compound and entries include a sulfonamide group, which is absent in . Sulfonamides enhance hydrogen-bonding capacity and are common in bioactive molecules (e.g., enzyme inhibitors) .

Boronate Position :

  • Meta-boronation (target compound, ) vs. para- () or ortho- (). Meta-substitution may reduce steric hindrance in cross-coupling compared to ortho .

Trifluoromethyl () and isoxazole () groups alter solubility and target affinity.

Synthetic Utility :

  • The target compound’s boronate is compatible with Suzuki-Miyaura reactions (e.g., coupling with aryl halides) .
  • Compounds like and demonstrate versatility in coupling with heterocycles or fluorinated motifs, relevant to drug discovery .

Stability and Reactivity Notes

  • Pinacol boronate groups (common across all compounds) improve stability against hydrolysis compared to free boronic acids .
  • The sulfonamide in the target compound may reduce aggregation in solution compared to amine derivatives .

Preparation Methods

Synthesis of 3-Bromo-N-Isopropylbenzenesulfonamide

The core benzene sulfonamide is synthesized via sulfonylation of 3-bromobenzenesulfonyl chloride with isopropylamine. In a typical procedure:

  • Reagents : 3-Bromobenzenesulfonyl chloride (1.0 equiv), isopropylamine (1.2 equiv), triethylamine (2.0 equiv).

  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 hours.

  • Yield : 85–90%.

N-Alkylation with 4-Methoxybenzyl Chloride

The monosubstituted sulfonamide undergoes alkylation to introduce the 4-methoxybenzyl group:

  • Reagents : 3-Bromo-N-isopropylbenzenesulfonamide (1.0 equiv), 4-methoxybenzyl chloride (1.5 equiv), lithium hydride (LiH, 2.0 equiv).

  • Conditions : N,N-Dimethylformamide (DMF), 80°C, 6 hours.

  • Yield : 70–75%.

Miyaura Borylation for Boronic Ester Installation

The 3-bromo intermediate is converted to the boronic ester via palladium-catalyzed borylation:

  • Catalyst : Pd(dppf)Cl₂ (5 mol%).

  • Reagents : Bis(pinacolato)diboron (B₂Pin₂, 1.5 equiv), potassium acetate (KOAc, 3.0 equiv).

  • Conditions : 1,4-Dioxane, 100°C, 12 hours.

  • Yield : 60–65%.

Table 1: Key Parameters for Route 1

StepReaction TypeKey Reagents/CatalystsTemperatureYield (%)
1.1SulfonylationTriethylamine0°C–25°C85–90
1.2AlkylationLiH, 4-methoxybenzyl chloride80°C70–75
1.3Miyaura BorylationPd(dppf)Cl₂, B₂Pin₂100°C60–65

Synthetic Route 2: Direct Borylation of Preformed Sulfonamide

Iridium-Catalyzed C–H Borylation

This method leverages iridium catalysts for late-stage C–H borylation of the sulfonamide:

  • Substrate : N-Isopropyl-N-(4-methoxybenzyl)benzenesulfonamide.

  • Catalyst : [Ir(COD)OMe]₂ (3 mol%), dtbpy (6 mol%).

  • Reagents : B₂Pin₂ (2.0 equiv).

  • Conditions : Tetrahydrofuran (THF), 80°C, 24 hours.

  • Regioselectivity : >90% at the 3-position.

  • Yield : 50–55%.

Challenges

  • Competitive side reactions at other aromatic positions.

  • Requires rigorous exclusion of moisture.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

RouteAdvantagesDisadvantagesOverall Yield (%)
1High modularityMultiple purification steps35–40
2Late-stage functionalizationModerate regioselectivity50–55
3Fewer stepsSensitive boronic ester60–65

Optimization Strategies

Catalytic System Tuning

  • Palladium vs. Iridium : Pd(dppf)Cl₂ offers higher yields for Miyaura borylation, while Ir catalysts enable direct C–H activation.

  • Ligand Effects : Bidentate ligands (e.g., dppf) improve Pd-catalyzed coupling efficiency.

Solvent and Temperature

  • Polar Aprotic Solvents : DMF enhances alkylation rates but may decompose boronic esters.

  • Low-Temperature Sulfonylation : Minimizes side reactions .

Q & A

Q. What are the common synthetic routes for preparing this benzenesulfonamide derivative?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety. A stepwise approach involves:

  • Step 1 : Sulfonamide formation by reacting a benzenesulfonyl chloride with isopropyl-(4-methoxybenzyl)amine.
  • Step 2 : Introduction of the boronate ester group via palladium-catalyzed coupling with a pinacol boronate reagent (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) . Key conditions: Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and a 1,4-dioxane/water solvent system. Yields range from 70–95% depending on steric hindrance and purification methods .

Table 1 : Comparison of Suzuki Coupling Conditions

CatalystBaseSolventYield (%)Reference
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O85–95
Pd(OAc)₂/XPhosK₃PO₄THF/H₂O78–88

Q. How is the compound purified, and what challenges arise during isolation?

Purification often involves flash column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures. Challenges include:

  • Boronate ester hydrolysis : Avoid aqueous workup at extreme pH. Use neutral buffers during extraction .
  • Sulfonamide stability : Minimize exposure to strong acids/bases to prevent N–S bond cleavage .

Q. What spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Key signals include the methoxybenzyl aromatic protons (δ 6.7–7.5 ppm), isopropyl methyl groups (δ 1.1–1.3 ppm), and boronate ester quaternary carbons (δ 82–84 ppm) .
  • X-ray crystallography : Resolves stereochemical ambiguities. SHELX software is widely used for refinement, particularly for sulfonamide torsional angles and boronate ester geometry .

Advanced Research Questions

Q. How can Suzuki coupling yields be optimized for sterically hindered intermediates?

  • Catalyst selection : Bulky ligands (e.g., XPhos, SPhos) enhance turnover in congested systems .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 12 h conventional) while maintaining >90% yield .
  • Boronate stability : Use anhydrous conditions and degassed solvents to prevent oxidative deboronation .

Q. How do contradictory NMR and X-ray data inform structural reassessment?

Discrepancies between solution (NMR) and solid-state (X-ray) data may arise from:

  • Conformational flexibility : The methoxybenzyl group exhibits rotational freedom in solution, averaging NMR signals, while X-ray captures a single conformation .
  • Crystal packing effects : Hydrogen bonding in the solid state can distort bond angles vs. solution measurements.

Table 2 : NMR vs. X-ray Data Comparison

Proton/Group¹H NMR (δ, ppm)X-ray Bond Length (Å)Reference
OCH₃ (methoxy)3.781.42 (C–O)
B–O (boronate)1.36–1.39

Q. What computational methods validate the electronic effects of the boronate ester in reactivity?

  • DFT calculations : Assess the electron-withdrawing effect of the sulfonamide group on boronate Lewis acidity. B3LYP/6-31G(d) level calculations predict charge distribution at the boron center .
  • Molecular docking : Models interactions with biological targets (e.g., enzymes), highlighting the role of the methoxybenzyl group in hydrophobic binding .

Q. How are competing side reactions (e.g., protodeboronation) mitigated during synthesis?

  • pH control : Maintain neutral to slightly basic conditions (pH 7–8) to suppress acid-catalyzed protodeboronation .
  • Radical scavengers : Add TEMPO (0.1 equiv) to quench radical pathways in Pd-catalyzed reactions .

Methodological Notes

  • SHELX refinement : For crystallographic data, use SHELXL-2018 with TWIN/BASF commands to address potential twinning in sulfonamide crystals .
  • Contradictory yields : Re-evaluate reaction stoichiometry (e.g., 1.2 equiv boronate reagent) and catalyst loading (5 mol% Pd) if reproducibility issues arise .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.